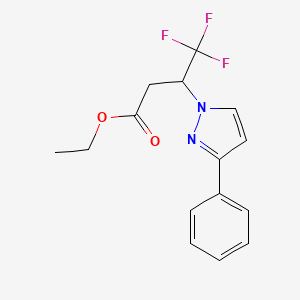![molecular formula C16H13F3N2O B2483945 4,6-Dimethyl-2-{[3-(trifluoromethyl)benzyl]oxy}nicotinonitrile CAS No. 866137-07-7](/img/structure/B2483945.png)
4,6-Dimethyl-2-{[3-(trifluoromethyl)benzyl]oxy}nicotinonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The compound has been synthesized and characterized using NMR techniques. Its solid-state molecular conformation is stabilized through intramolecular CH-O and CH-π interactions, showcasing how sterically hindered compounds can achieve a stable conformation (Tewari & Dubey, 2009).
Molecular Structure Analysis
X-ray crystallography reveals a cavity formed via intramolecular CH-π interaction, demonstrating the importance of weak CH-X (π, O, N) interactions in stabilizing the compound's packing mode (Tewari & Dubey, 2009).
Chemical Reactions and Properties
Reactions with acids show that while a substituted nicotinic acid is formed under certain conditions, steric hindrance can prevent hydrolysis under similar conditions, leading to the formation of 10-aminobenzo-[b]-1,8-naphthyridine derivatives under the influence of concentrated sulfuric acid (Shramm & Konshin, 1982).
Physical Properties Analysis
The compound's physical properties are significantly influenced by its molecular structure. Weak intramolecular and intermolecular interactions, including C-H⋯N and π-π interactions, play a crucial role in the stabilization and crystallization of the compound, as evidenced in various nicotinonitrile derivatives (Chantrapromma et al., 2009).
Chemical Properties Analysis
The compound's chemical properties, such as reactivity and stability, are shaped by its molecular conformation and the nature of its intramolecular and intermolecular interactions. Studies on similar nicotinonitrile compounds highlight the role of these interactions in determining chemical behavior and reactivity (Chantrapromma et al., 2009; Tewari & Dubey, 2009).
科学的研究の応用
Crystal Chemistry and Polymorphs The compound also serves as a building block in crystal chemistry, with polymorphs being developed that are stabilized by weak interactions. These polymorphs demonstrate different packing and have implications in binding affinity with certain receptors, indicating potential in various applications (Dubey et al., 2013).
Molecular Docking and Pharmaceutical Applications Further studies include molecular docking analysis, revealing that certain polymorphs of this compound have better binding affinity with specific receptors like COX-2, surpassing some standards. This suggests its potential in pharmaceutical applications, particularly as a part of targeted therapies or drug development (Dubey et al., 2013).
Material Science and Electrochemical Applications In the realm of material science and electrochemical applications, derivatives of this compound have been used as electrolyte additives in high voltage lithium-ion batteries, demonstrating significant improvements in cyclic stability and capacity retention (Huang et al., 2014).
Antioxidant and Antimicrobial Properties Moreover, nicotinonitrile derivatives, including 4,6-Dimethyl-2-{[3-(trifluoromethyl)benzyl]oxy}nicotinonitrile, have been synthesized and evaluated for their antioxidant properties, contributing to a better understanding of their potential in therapeutic applications (Gouda et al., 2016). Additionally, certain synthesized compounds in this category showed profound antimycobacterial activity against Mycobacterium tuberculosis H37Rv, suggesting a potential for developing new lead compounds in fighting tuberculosis (Patel et al., 2014).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
4,6-dimethyl-2-[[3-(trifluoromethyl)phenyl]methoxy]pyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13F3N2O/c1-10-6-11(2)21-15(14(10)8-20)22-9-12-4-3-5-13(7-12)16(17,18)19/h3-7H,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDTIBQXLPTWHED-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=C1C#N)OCC2=CC(=CC=C2)C(F)(F)F)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13F3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-hydroxyethyl)-N,2,4-trimethyl-5-[methyl-(4-methylphenyl)sulfonylamino]benzenesulfonamide](/img/structure/B2483862.png)
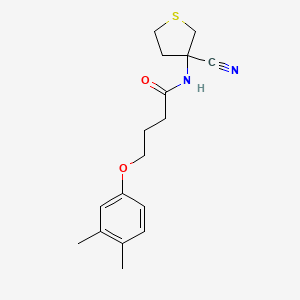



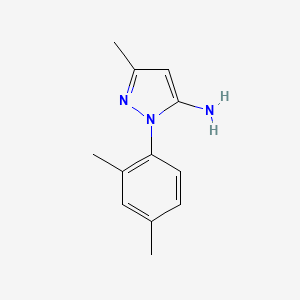
![2,2,2-trifluoro-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)acetamide](/img/structure/B2483870.png)
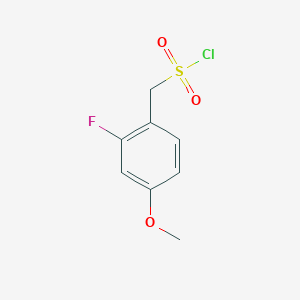
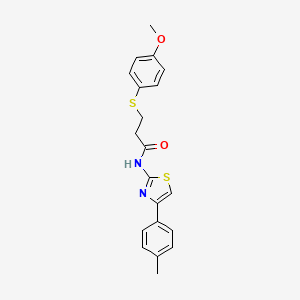
![2-amino-4-(3,4-dichlorophenyl)-6,7-dimethyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2483880.png)
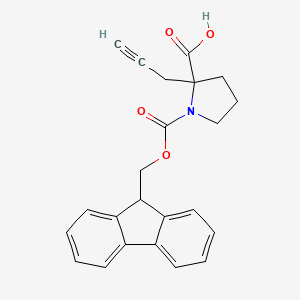
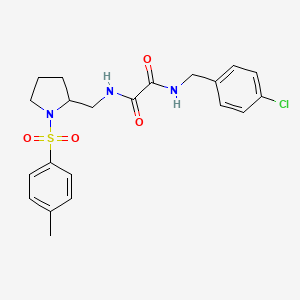
![2-(2-fluorophenoxy)-N-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)propanamide](/img/structure/B2483884.png)
